molecular formula C7H11NO B148469 1-Methyl-3-methylidenepiperidin-4-one CAS No. 133828-19-0

1-Methyl-3-methylidenepiperidin-4-one

Cat. No. B148469
M. Wt: 125.17 g/mol
InChI Key: MVFXJLXCEXZNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-methylidenepiperidin-4-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. MPP is a piperidine derivative that has a unique structure and properties that make it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of 1-Methyl-3-methylidenepiperidin-4-one is not fully understood, but it is believed to interact with the GABAergic system in the brain, which plays a crucial role in regulating neuronal excitability. 1-Methyl-3-methylidenepiperidin-4-one has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.

Biochemical And Physiological Effects

1-Methyl-3-methylidenepiperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitters such as GABA and glutamate, the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and the reduction of oxidative stress. These effects contribute to the potential therapeutic benefits of 1-Methyl-3-methylidenepiperidin-4-one in various disease states.

Advantages And Limitations For Lab Experiments

One advantage of 1-Methyl-3-methylidenepiperidin-4-one is its relatively simple synthesis method, which allows for easy production and modification of the compound for specific applications. However, 1-Methyl-3-methylidenepiperidin-4-one is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several areas of future research for 1-Methyl-3-methylidenepiperidin-4-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for neurological and infectious diseases, and the exploration of its applications in materials science. Further studies are needed to fully understand the mechanism of action and potential side effects of 1-Methyl-3-methylidenepiperidin-4-one, as well as its interaction with other drugs and compounds.

Synthesis Methods

1-Methyl-3-methylidenepiperidin-4-one can be synthesized through various methods, including the condensation of piperidine and acetone, the reaction of piperidine with acetic anhydride, and the reaction of piperidine with acetylacetone. The yield and purity of 1-Methyl-3-methylidenepiperidin-4-one can be improved through optimization of the reaction conditions and purification techniques.

Scientific Research Applications

1-Methyl-3-methylidenepiperidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-Methyl-3-methylidenepiperidin-4-one has also been investigated for its potential as an antibiotic and antifungal agent.

properties

CAS RN

133828-19-0

Product Name

1-Methyl-3-methylidenepiperidin-4-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-methyl-3-methylidenepiperidin-4-one

InChI

InChI=1S/C7H11NO/c1-6-5-8(2)4-3-7(6)9/h1,3-5H2,2H3

InChI Key

MVFXJLXCEXZNBV-UHFFFAOYSA-N

SMILES

CN1CCC(=O)C(=C)C1

Canonical SMILES

CN1CCC(=O)C(=C)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.